![molecular formula C18H21N3O3 B5296216 2-methyl-4-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-1(2H)-phthalazinone](/img/structure/B5296216.png)
2-methyl-4-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-1(2H)-phthalazinone
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Overview
Description
2-methyl-4-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-1(2H)-phthalazinone is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages and limitations in lab experiments, and future directions for research.
Mechanism of Action
The mechanism of action of 2-methyl-4-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-1(2H)-phthalazinone is not fully understood. However, it is believed to work by inhibiting various enzymes and proteins involved in cellular processes. This inhibition leads to the suppression of tumor growth, inflammation, and bacterial and fungal growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methyl-4-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-1(2H)-phthalazinone have been extensively studied. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. It has also been shown to have neuroprotective effects and improve cognitive function.
Advantages and Limitations for Lab Experiments
The advantages of using 2-methyl-4-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-1(2H)-phthalazinone in lab experiments include its potent antitumor, antibacterial, antifungal, and anti-inflammatory properties. However, its limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on 2-methyl-4-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-1(2H)-phthalazinone. One direction is to further investigate its potential therapeutic applications in the treatment of Alzheimer's disease and other neurodegenerative disorders. Another direction is to explore its potential as a treatment for drug-resistant bacterial and fungal infections. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
In conclusion, 2-methyl-4-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-1(2H)-phthalazinone is a promising chemical compound that has shown potential therapeutic applications in various fields. Its mechanism of action, biochemical and physiological effects, advantages and limitations in lab experiments, and future directions for research have been extensively studied and provide a solid foundation for further investigation.
Synthesis Methods
The synthesis of 2-methyl-4-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-1(2H)-phthalazinone involves a multi-step process. The starting material is 2-bromo-4-methylphthalic anhydride, which is reacted with 1,2-diaminocyclohexane to form the intermediate compound. This intermediate is then reacted with 1,2-epoxyoctane to form the final product.
Scientific Research Applications
The potential therapeutic applications of 2-methyl-4-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-1(2H)-phthalazinone have been extensively studied. This compound has been shown to have antitumor, antibacterial, antifungal, and anti-inflammatory properties. It has also been shown to have potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.
properties
IUPAC Name |
2-methyl-4-(1-oxa-8-azaspiro[4.5]decane-8-carbonyl)phthalazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-20-16(22)14-6-3-2-5-13(14)15(19-20)17(23)21-10-8-18(9-11-21)7-4-12-24-18/h2-3,5-6H,4,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBKURJXYLKZPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)N3CCC4(CCCO4)CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-4-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-1(2H)-phthalazinone |
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